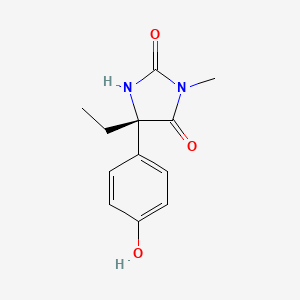

(S)-4-Hydroxy Mephenytoin

Description

Historical Context of Its Identification as a Metabolite

The story of (S)-4-Hydroxy Mephenytoin (B154092) is intrinsically linked to the study of its parent compound, mephenytoin. Mephenytoin, an anticonvulsant, was recognized to have two main metabolic pathways in humans: aromatic hydroxylation to form 4-Hydroxymephenytoin (B14861) and N-demethylation. Early research in the 1970s began to uncover the stereoselective nature of mephenytoin metabolism. ki.se It was observed that the S-enantiomer of mephenytoin is almost entirely hydroxylated at the 4'-position of the phenyl ring to produce (S)-4-Hydroxy Mephenytoin, which is then rapidly excreted. einsteinmed.edueinsteinmed.edu This discovery was pivotal in understanding the genetic polymorphism associated with mephenytoin metabolism, where some individuals are "poor metabolizers" due to a deficiency in this hydroxylation pathway. einsteinmed.eduresearchgate.net

Significance as a Biochemical Probe for Enzymatic Activity

This compound's formation is almost exclusively catalyzed by the cytochrome P450 enzyme, CYP2C19. caymanchem.comapexbt.com This high degree of specificity has established (S)-mephenytoin as a probe substrate for assessing CYP2C19 activity. caymanchem.comtaylorandfrancis.comsigmaaldrich.com By measuring the levels of this compound produced, researchers can determine an individual's CYP2C19 phenotype, categorizing them as extensive or poor metabolizers. glpbio.com This is significant because CYP2C19 is responsible for the metabolism of a wide array of clinically important drugs, including omeprazole (B731), diazepam, and propranolol. glpbio.comcaymanchem.com Understanding an individual's CYP2C19 activity through the measurement of this compound can help predict how they will metabolize other drugs handled by this enzyme. glpbio.com

The relationship between CYP2C19 genotype and the formation of this compound is well-established. Individuals with genetic defects in the CYP2C19 gene exhibit impaired metabolism of (S)-mephenytoin, leading to lower production of its hydroxylated metabolite. researchgate.netcaymanchem.com

| Research Focus | Key Finding | Significance | Reference |

|---|---|---|---|

| Enzyme Specificity | (S)-mephenytoin is stereospecifically 4'-hydroxylated by CYP2C19. | Establishes (S)-mephenytoin as a reliable probe for CYP2C19 activity. | nih.gov |

| Genetic Polymorphism | Deficient 4'-hydroxylation of mephenytoin revealed the genetic polymorphism of CYP2C19. | Allows for phenotyping of individuals as poor or extensive metabolizers. | glpbio.com |

| Correlation with Genotype | The amount of 4'-hydroxymephenytoin excreted in urine correlates with the CYP2C19 genotype. | Provides a functional measure of genetic variations in the CYP2C19 enzyme. | nih.gov |

| Cross-reactivity Studies | (R)-warfarin 8-hydroxylation strongly correlates with (S)-mephenytoin 4'-hydroxylation activity. | Suggests (R)-8-hydroxywarfarin formation can also be a marker for CYP2C19 activity. | pharmgkb.org |

Role as a Reference Standard in Analytical and Biochemical Studies

This compound serves as an essential analytical reference standard in various research settings. medchemexpress.commedchemexpress.eu Its availability as a purified compound allows for the accurate quantification of its presence in biological samples like urine and plasma. chemsrc.com This is crucial for studies investigating CYP2C19 activity, drug metabolism, and pharmacokinetics. medchemexpress.comsigmaaldrich.com For instance, it is used to develop and validate analytical methods, such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the detection of CYP probe drug metabolites. medchemexpress.com

Overview of its Stereochemical Relevance in Metabolism Studies

The metabolism of mephenytoin is highly stereoselective, a fact that underscores the importance of this compound in research. The two enantiomers of mephenytoin, (S)- and (R)-mephenytoin, follow different metabolic pathways. ncats.io While (S)-mephenytoin is rapidly hydroxylated to this compound by CYP2C19, (R)-mephenytoin is primarily and more slowly N-demethylated. einsteinmed.eduncats.ionih.gov This marked difference in metabolism leads to distinct pharmacokinetic profiles for the two enantiomers. ncats.io

This stereoselectivity is the basis for the mephenytoin phenotyping test. ki.se In extensive metabolizers, the rapid conversion of (S)-mephenytoin to this compound results in a low S/R ratio of mephenytoin in urine. Conversely, in poor metabolizers who lack efficient CYP2C19 activity, the 4'-hydroxylation of (S)-mephenytoin is impaired, leading to its accumulation and a higher S/R ratio. ncats.ioki.se Therefore, the formation and quantification of this compound are central to understanding the stereochemical aspects of drug metabolism and the functional consequences of genetic polymorphisms in drug-metabolizing enzymes.

| Enantiomer | Primary Metabolic Pathway | Primary Metabolite | Key Enzyme | Metabolic Rate | Reference |

|---|---|---|---|---|---|

| (S)-Mephenytoin | Aromatic 4'-Hydroxylation | This compound | CYP2C19 | Rapid | einsteinmed.edunih.gov |

| (R)-Mephenytoin | N-Demethylation | (R)-5-phenyl-5-ethylhydantoin (Nirvanol) | - | Slow | einsteinmed.eduncats.io |

Structure

3D Structure

Properties

IUPAC Name |

(5S)-5-ethyl-5-(4-hydroxyphenyl)-3-methylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-3-12(8-4-6-9(15)7-5-8)10(16)14(2)11(17)13-12/h4-7,15H,3H2,1-2H3,(H,13,17)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQPLORUDZLXXPD-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)N(C(=O)N1)C)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C(=O)N(C(=O)N1)C)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20654509 | |

| Record name | (5S)-5-Ethyl-5-(4-hydroxyphenyl)-3-methylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82695-93-0 | |

| Record name | (5S)-5-Ethyl-5-(4-hydroxyphenyl)-3-methylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Stereoselective Approaches to S 4 Hydroxy Mephenytoin

Strategies for the Total Synthesis of (S)-4-Hydroxy Mephenytoin (B154092)

The total synthesis of (S)-4-Hydroxy Mephenytoin, a chiral molecule, requires stereoselective methods to obtain the desired enantiomer.

Enantioselective Synthetic Routes

The enantioselective construction of chiral hydantoins with 5,5-dicarbon substitution, such as this compound, is a significant area of research. rsc.org One prominent method is the Bucherer-Bergs reaction, which can be adapted for enantioselectivity. openmedscience.commdpi.com This reaction involves the condensation of a ketone (or aldehyde), cyanide, and ammonium (B1175870) carbonate to form a hydantoin (B18101). mdpi.com To achieve enantioselectivity, chiral auxiliaries or catalysts are employed.

Another approach involves the kinetic resolution of racemic mixtures. For instance, racemic α-aryl-α-alkyl substituted amino esters can be used as starting materials in a catalytic enantioselective Urech hydantoin synthesis to produce enantioenriched hydantoins. rsc.org

Chemoenzymatic Synthetic Approaches

Chemoenzymatic methods leverage the high stereoselectivity of enzymes for key synthetic steps. In the context of this compound, enzymes like lipases can be used for the kinetic resolution of racemic intermediates. For example, lipase-catalyzed enzymatic resolution has been successfully applied to prepare pure enantiomers of 2-cyanocycloalkanols, which are precursors to cyclic structures. oup.com While not a direct synthesis of this compound, this demonstrates the principle of using enzymes to achieve high enantiomeric purity in precursor molecules. The primary formation of this compound in humans is, in fact, a bio-catalytic process mediated by the CYP2C19 enzyme. caymanchem.comnih.gov

Production of Labeled this compound for Research (e.g., Deuterated Analogs)

Isotopically labeled analogs of this compound are invaluable tools in metabolic research, particularly as internal standards for quantitative analysis by mass spectrometry. pubcompare.ai

Deuterated analogs, such as (±)-4'-Hydroxy Mephenytoin-d3, are commonly used. scbt.commedchemexpress.com The synthesis of these labeled compounds often involves introducing deuterium (B1214612) at a position that is not metabolically active to ensure the label is retained during biological processing. For example, 4-Hydroxymephenytoin-d3 is a deuterated internal standard used in the quantitative analysis of 4'-Hydroxymephenytoin in biological samples via liquid chromatography-mass spectrometry (LC-MS). pubcompare.ai

Tritiated (S)-mephenytoin has also been synthesized for use in radiometric assays. researchgate.net For instance, 4-³H-mephenytoin was prepared by catalytic tritiation of an iodinated precursor, (5S)-5-ethyl-3-methyl-5-(4-iodophenyl)imidazolidine-2,4-dione. researchgate.net This labeled compound is used to assess the potential of drugs to inhibit CYP2C19 by measuring the release of tritiated water during the hydroxylation reaction. researchgate.net

Methodologies for Ensuring Stereochemical Purity in Synthetic Preparations

Ensuring the stereochemical purity of this compound is critical for its use as a reference standard and in research. researchgate.net Several analytical techniques are employed to verify enantiomeric purity.

High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a common method. For example, an α1-acid glycoprotein (B1211001) (AGP) column can be used to separate the enantiomers of mephenytoin and its metabolites. researchgate.netnih.gov Another approach is cyclodextrin (B1172386) micellar electrokinetic capillary chromatography (CD-MECC), which has been used for the baseline separation of mephenytoin and 4-hydroxymephenytoin (B14861) enantiomers. nih.gov

Indirect methods involve derivatization with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a non-chiral column. oup.com For instance, (S)-(+)- or (R)-(−)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) can be used to form diastereomeric esters that are separable by reversed-phase HPLC. oup.com

Derivatization Techniques for Enhanced Analytical Characterization

Derivatization can be employed to improve the analytical properties of this compound, such as its sensitivity in mass spectrometry.

Dansylation, the reaction with dansyl chloride, is a technique used to enhance the detection sensitivity of 4-OH mephenytoin. researchgate.net This derivatization introduces a dansyl group, which improves ionization efficiency in positive electrospray ionization (ESI) mode, leading to a significant increase in sensitivity (100-200 fold) in LC-MS/MS analysis. researchgate.net This method is particularly useful for quantifying low levels of the metabolite in in vitro CYP inhibition assays. researchgate.net

The derivatized product, dansyl-4-OH mephenytoin, can be analyzed using a C18 column with a mobile phase consisting of 0.1% formic acid in water and acetonitrile (B52724). researchgate.net

Data Tables

Table 1: Analytical Methods for Stereochemical Purity

| Method | Principle | Application Example | Reference |

| Chiral HPLC | Separation of enantiomers on a chiral stationary phase. | Use of an α1-acid glycoprotein (AGP) column to separate enantiomers of mephenytoin and its metabolites. | researchgate.net, nih.gov |

| CD-MECC | Separation of enantiomers using cyclodextrins as chiral selectors in capillary electrophoresis. | Baseline separation of mephenytoin and 4-hydroxymephenytoin enantiomers. | nih.gov |

| Indirect HPLC | Derivatization with a chiral agent to form diastereomers, followed by separation on a non-chiral column. | Use of MTPA-Cl to form diastereomeric esters for separation by reversed-phase HPLC. | oup.com |

Table 2: Derivatization for Enhanced Analysis

| Technique | Reagent | Purpose | Analytical Improvement | Reference |

| Dansylation | Dansyl chloride | To increase detection sensitivity in mass spectrometry. | 100-200 fold increase in sensitivity for 4-OH mephenytoin in LC-MS/MS. | researchgate.net |

Enzymatic Biotransformation and Metabolic Pathway Elucidation of Mephenytoin to S 4 Hydroxy Mephenytoin

Identification and Characterization of Cytochrome P450 Isoforms Involved in Hydroxylation

The hydroxylation of mephenytoin (B154092) is predominantly carried out by the CYP2C subfamily of cytochrome P450 enzymes, with CYP2C19 playing the most significant role in the formation of (S)-4-Hydroxy Mephenytoin. nih.govnih.gov

Specificity of CYP2C19 in (S)-Mephenytoin 4'-Hydroxylation

The enzyme Cytochrome P450 2C19 (CYP2C19) is the principal catalyst for the 4'-hydroxylation of the (S)-enantiomer of mephenytoin. nih.govnih.govnih.gov This metabolic reaction is highly stereospecific. Studies using recombinant CYP2C proteins have demonstrated that CYP2C19 stereospecifically hydroxylates (S)-mephenytoin at a significantly higher rate compared to other isoforms. nih.gov In fact, the turnover number for this reaction by CYP2C19 is at least ten times higher than that observed in human liver microsomes. nih.gov The activity of (S)-mephenytoin 4'-hydroxylase has been shown to correlate directly with the hepatic content of CYP2C19. nih.govnih.gov

Antibodies raised against CYP2C19 have been shown to potently inhibit the 4'-hydroxylation of S-mephenytoin in human liver microsomes, with inhibition rates reaching up to 98%. nih.goveinsteinmed.edu This further solidifies the primary role of CYP2C19 in this specific metabolic pathway. While other CYP2C isoforms like CYP2C9 and CYP2C18 can metabolize mephenytoin, their rates are approximately 100-fold lower than that of CYP2C19, and their action is not stereospecific for the S-enantiomer. nih.gov CYP2C8 shows minimal to no mephenytoin 4'-hydroxylase activity. nih.gov The specificity of CYP2C19 for (S)-mephenytoin is so pronounced that (S)-mephenytoin is often used as a probe substrate to determine CYP2C19 activity. biosynth.comapexbt.com

Genetic polymorphisms in the CYP2C19 gene can lead to significant variations in enzyme activity, resulting in different metabolic phenotypes, such as poor metabolizers (PMs) who have a reduced ability to hydroxylate (S)-mephenytoin. nih.govwikipedia.org

Contribution of Other Cytochrome P450 Isoforms (e.g., CYP3A4)

Inhibition studies have shown that while inhibitors of CYP2C19, like omeprazole (B731), significantly block the formation of 4'-hydroxymephenytoin, inhibitors of CYP3A4, such as ketoconazole, have a less pronounced effect on this specific pathway. nih.gov However, some studies suggest a potential minor role for CYP3A4 in mephenytoin metabolism, as indicated by partial inhibition by CYP3A4 inhibitors under certain conditions. aacrjournals.org The contribution of CYP3A4 to mephenytoin metabolism can also exhibit species differences. nih.gov

Kinetic Characterization of Enzymatic Hydroxylation of (S)-Mephenytoin

The enzymatic hydroxylation of (S)-mephenytoin follows Michaelis-Menten kinetics, allowing for the determination of key parameters that describe the efficiency and affinity of the enzyme-substrate interaction.

Determination of Michaelis-Menten Parameters (Km, Vmax) in In Vitro Systems

In vitro studies using human liver microsomes and recombinant CYP2C19 have been crucial in determining the Michaelis-Menten parameters, Km (the substrate concentration at half-maximal velocity) and Vmax (the maximum reaction velocity), for the 4'-hydroxylation of (S)-mephenytoin.

The reported Km values for (S)-mephenytoin 4'-hydroxylation by human liver microsomes from extensive metabolizers are relatively consistent, generally falling within a specific range, which is indicative of a single predominant enzyme being involved. einsteinmed.edunih.gov For recombinant CYP2C19, a Km of 70 μM has been reported for the formation of 4'-hydroxymephenytoin. nih.gov Studies with purified P-450 meph (an early name for the enzyme later identified as CYP2C19) also demonstrated Michaelis-Menten kinetics for this reaction. einsteinmed.edu

The Vmax for this reaction can vary depending on the source of the enzyme (e.g., individual liver microsomes, recombinant systems) and the presence of genetic variants of CYP2C19. researchgate.netfrontiersin.org

Table 1: Michaelis-Menten Parameters for (S)-Mephenytoin 4'-Hydroxylation

| Enzyme Source | Km (μM) | Vmax (nmol/min/nmol P450 or pmol/min/mg protein) | Reference |

|---|---|---|---|

| Recombinant CYP2C19 | 70 | 55 x 10⁻² nmol/pmol P450/h | nih.gov |

| Human Liver Microsomes (EM phenotype) | 59-143 | Not specified | nih.gov |

| Purified P-450 meph | Not specified | Not specified | einsteinmed.edu |

| Genotype-matched Human Liver Microsomes (1/1) | 33.9 ± 14.1 | 1852 ± 593 | frontiersin.org |

| Genotype-matched Human Liver Microsomes (1/17) | 39.5 ± 20.9 | 2315 ± 928 | frontiersin.org |

Note: The units for Vmax can vary between studies. EM refers to extensive metabolizer phenotype.

Influence of Cofactors and Enzyme Modulators on Reaction Kinetics

The catalytic activity of cytochrome P450 enzymes, including CYP2C19, is dependent on the presence of cofactors. The essential cofactor for CYP-mediated reactions is NADPH-cytochrome P450 reductase (POR), which transfers electrons from NADPH to the P450 enzyme. researchgate.net The presence and efficiency of this electron transfer system are critical for the kinetics of (S)-mephenytoin hydroxylation.

The reaction kinetics can also be significantly influenced by enzyme modulators, which can be either inhibitors or inducers.

Inhibitors : Many compounds can inhibit the 4'-hydroxylation of (S)-mephenytoin. These inhibitors can be competitive, non-competitive, or mechanism-based. For example, several drugs are known substrates and inhibitors of CYP2C19 and can competitively inhibit the metabolism of (S)-mephenytoin. drugbank.compharmgkb.org Proton pump inhibitors like omeprazole and lansoprazole (B1674482) are potent competitive inhibitors of CYP2C19-catalyzed (S)-mephenytoin 4'-hydroxylation. pharmgkb.orgtandfonline.com Other drugs, such as the antifungal voriconazole (B182144) and the antidepressant fluvoxamine, are also known inhibitors. researchgate.netasm.org The presence of these inhibitors will alter the apparent Km and/or Vmax of the reaction. For instance, a competitive inhibitor will increase the apparent Km without affecting the Vmax.

Inducers : The expression of the CYP2C19 gene can be induced by certain drugs, leading to an increased amount of the enzyme and consequently a higher Vmax for (S)-mephenytoin hydroxylation. Rifampicin, a potent enzyme inducer, has been shown to significantly increase the 4'-hydroxylation of S-mephenytoin in extensive metabolizers. nih.gov

Stereoselectivity and Regioselectivity of Mephenytoin Hydroxylation

The metabolism of mephenytoin is a classic example of stereoselective and regioselective drug metabolism.

Stereoselectivity : The most striking feature of mephenytoin metabolism is its high degree of stereoselectivity. The 4'-hydroxylation reaction is almost exclusively targeted at the (S)-enantiomer of mephenytoin, a reaction catalyzed by CYP2C19. nih.goveinsteinmed.edunih.gov The R-enantiomer is a poor substrate for this particular hydroxylation pathway. einsteinmed.edu This pronounced stereoselectivity is the basis for the genetic polymorphism of mephenytoin metabolism, where individuals with deficient CYP2C19 activity (poor metabolizers) show a greatly diminished capacity to hydroxylate (S)-mephenytoin. nih.gov

Regioselectivity : The hydroxylation of mephenytoin is also highly regioselective, with the primary site of aromatic hydroxylation being the 4'-position of the phenyl ring. This regioselectivity is a characteristic feature of the active site of CYP2C19, which orients the (S)-mephenytoin molecule in a way that favors the attack of the reactive oxygen species at this specific position. While other minor metabolites may be formed, 4'-hydroxy mephenytoin is the major product of this pathway.

Differential Chiral Preferences of Metabolizing Enzymes

The metabolism of mephenytoin is characterized by the distinct chiral preferences of cytochrome P450 (CYP) enzymes. The 4'-hydroxylation of (S)-mephenytoin to form this compound is almost exclusively and stereoselectively catalyzed by the enzyme CYP2C19. ontosight.aieinsteinmed.edunih.gov This specific metabolic reaction is the primary pathway for the (S)-enantiomer and is the basis for the genetic polymorphism associated with mephenytoin metabolism, which divides populations into extensive metabolizers (EMs) and poor metabolizers (PMs). einsteinmed.edunih.gov In PMs, who possess a functionally altered or inactive form of CYP2C19, the 4-hydroxylation of (S)-mephenytoin is significantly impaired. einsteinmed.edu

In contrast, the (R)-enantiomer of mephenytoin is primarily N-demethylated, a reaction catalyzed by other CYP isoforms, such as CYP2C9. einsteinmed.educaymanchem.com While CYP2C19 is the principal enzyme for (S)-mephenytoin 4'-hydroxylation, other enzymes like CYP2C9 and CYP3A4 may play a minor role in mephenytoin metabolism. ontosight.aibiosynth.comnih.gov Studies have shown that antibodies against CYP2C enzymes inhibit the 4'-hydroxylation of (S)-mephenytoin in human liver microsomes, confirming the crucial role of this subfamily. nih.gov The marked stereoselectivity of CYP2C19 for the (S)-enantiomer results in a significant difference in the metabolic disposition of the two mephenytoin enantiomers in humans.

Impact of Substrate Enantiomerism on Metabolite Formation

The stereochemistry of the mephenytoin substrate is the determining factor in the resulting metabolic product. When racemic mephenytoin is administered, the (S)-enantiomer is rapidly hydroxylated at the para-position of the phenyl ring to produce this compound, which is then quickly excreted. einsteinmed.edu This hydroxylation reaction is almost completely absent in individuals who are poor metabolizers, indicating the deficiency specifically affects the metabolism of the (S)-enantiomer. einsteinmed.edu

Conversely, the (R)-enantiomer undergoes preferential N-demethylation to form (R)-5-phenyl-5-ethylhydantoin (nirvanol), which is a pharmacologically active metabolite. einsteinmed.edu The formation of this compound is therefore directly dependent on the presence of (S)-mephenytoin as the substrate for the CYP2C19 enzyme. ontosight.aieinsteinmed.edu In extensive metabolizers, the metabolism of the S-enantiomer is so efficient that it contributes negligibly to the circulating levels of the parent drug during chronic administration.

In Vitro Model Systems for Metabolic Pathway Studies

To elucidate the metabolic pathways of drugs like mephenytoin, various in vitro model systems are employed. These systems allow for the detailed characterization of enzymatic reactions, identification of responsible enzymes, and determination of kinetic parameters.

Application of Human Liver Microsomes (HLM)

Human Liver Microsomes (HLM) are a standard and widely used in vitro tool for studying drug metabolism. einsteinmed.edu HLMs are vesicles of the endoplasmic reticulum isolated from the liver that contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 superfamily. nih.gov They are instrumental in investigating the kinetics of S-mephenytoin 4'-hydroxylation. einsteinmed.edunih.gov

Studies using HLM from different individuals have demonstrated large interindividual variability in the kinetic parameters for the formation of 4-hydroxymephenytoin (B14861), reflecting the genetic polymorphism of CYP2C19. nih.gov By incubating (S)-mephenytoin with HLMs and measuring the formation of this compound, researchers can determine key kinetic values such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). nih.govpharmgkb.org These studies have confirmed that in liver microsomes from extensive metabolizers, (S)-mephenytoin 4-hydroxylation is a high-affinity, low-capacity pathway, whereas in poor metabolizers, it is characterized by an increased Km and a decreased Vmax. einsteinmed.edu

Table 1: Kinetic Parameters for (S)-Mephenytoin 4'-Hydroxylation in Human Liver Microsomes

Utilization of Recombinant Cytochrome P450 Enzymes

Recombinant cytochrome P450 enzymes are powerful tools for unequivocally identifying the specific enzyme responsible for a particular metabolic reaction. bioivt.com These systems involve expressing a single, specific human CYP gene (like CYP2C19) in a host system, such as bacteria (E. coli), yeast, or insect cells, which naturally lack these enzymes. bioivt.comnih.gov The expressed enzyme can then be isolated and used in activity assays. nih.gov

The use of recombinant CYP2C19 has definitively confirmed its role as the major (S)-mephenytoin 4'-hydroxylase. nih.gov Kinetic studies with recombinant CYP2C19 have yielded apparent Km values for (S)-mephenytoin hydroxylation around 20 µM. nih.gov This approach allows for the study of a single enzyme's activity without the confounding influence of other P450s present in HLM. bioivt.comnih.gov Furthermore, combining multiple recombinant P450 enzymes in a "cassette" incubation allows for high-throughput screening of a compound's potential to inhibit various CYPs simultaneously. nih.gov

Cell-Based Expression Systems for Enzyme Characterization

A variety of cell-based systems are utilized to produce and characterize cytochrome P450 enzymes. These systems provide a cellular environment for the expressed enzyme, which can be crucial for its proper folding and function. creative-biostructure.com

Bacterial Systems: E. coli is a common host for its cost-effectiveness and ease of use, though modifications to the P450's N-terminal sequence are often required for successful high-level expression. nih.gov

Yeast Systems: Yeast, such as Saccharomyces cerevisiae, offers a eukaryotic environment and can be engineered to contain high levels of human P450 reductase, which is necessary for CYP catalytic activity.

Insect Cell Systems: Baculovirus-infected insect cells can produce high levels of functional P450 enzymes. nih.gov

Mammalian Cell Systems: Cell lines like COS, CHO, and HEK293 provide the most authentic cellular environment for expressing mammalian P450s and are invaluable for drug metabolism research. creative-biostructure.com

These expression systems are not only used to produce enzymes for in vitro assays but can also be used for in situ characterization of an enzyme's metabolic activity on a given substrate. doi.org

Enzyme-Substrate Interactions and Binding Dynamics

The stereoselective metabolism of mephenytoin is rooted in the specific molecular interactions between the substrate enantiomers and the active site of the CYP2C19 enzyme. The binding of (S)-mephenytoin to CYP2C19 is governed by its unique stereochemical properties. scbt.com

The chiral center at the C5 position of the hydantoin (B18101) ring dictates the orientation of the molecule within the enzyme's active site. glpbio.com For (S)-mephenytoin, this orientation facilitates favorable interactions, promoting a stable enzyme-substrate complex. scbt.comscbt.com These interactions include:

Hydrophobic Interactions: The ethyl and phenyl groups of (S)-mephenytoin engage in hydrophobic interactions with nonpolar amino acid residues in the active site, enhancing binding affinity. scbt.comscbt.com

Hydrogen Bonding: The ability of the substrate to form hydrogen bonds with key residues in the active site can modulate the enzyme's conformation, which in turn impacts reaction rates. scbt.com

π-π Stacking: The phenyl ring may engage in π-π stacking with aromatic residues in the enzyme, further stabilizing the enzyme-substrate complex. scbt.com

The specific fit of (S)-mephenytoin positions the para-carbon of its phenyl ring optimally for hydroxylation by the heme cofactor of CYP2C19. caymanchem.com In contrast, the (R)-enantiomer binds in a different orientation that is less favorable for 4'-hydroxylation but may be suitable for N-demethylation by other enzymes. caymanchem.comscbt.com This differential binding and positioning is the fundamental basis for the observed enantioselectivity in mephenytoin metabolism. researchgate.net Kinetic studies often show that the relationship between the rate of (S)-mephenytoin 4'-hydroxylation and substrate concentration follows classic Michaelis-Menten kinetics, suggesting substrate association with a single enzyme binding site. nih.gov

Advanced Analytical Chemistry Methodologies for S 4 Hydroxy Mephenytoin Research

Chromatographic Separation and Quantification Techniques

Chromatographic methods are fundamental to the analysis of (S)-4-Hydroxy Mephenytoin (B154092), enabling its separation from complex mixtures and its precise quantification.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the sensitive and specific quantification of (S)-4-Hydroxy Mephenytoin in biological samples such as plasma and urine. chromatographyonline.comnih.gov This technique offers excellent selectivity and low detection limits, making it ideal for pharmacokinetic and metabolic studies.

Research has led to the development of robust LC-MS/MS methods. For instance, a method for the simultaneous quantification of mephenytoin and its metabolites, including 4'-hydroxymephenytoin, in human urine has been established. nih.gov This particular method utilizes a simple sample processing step involving dilution and enzymatic hydrolysis with β-glucuronidase, followed by protein precipitation. chromatographyonline.comnih.gov Chromatographic separation is often achieved using reverse-phase columns, such as a Thermo Electron Aquasil C18 column, with a gradient mobile phase of an organic solvent mixture (e.g., acetonitrile (B52724)/methanol) and water. nih.gov

Detection by a triple-stage mass spectrometer in the selected reaction monitoring (SRM) mode provides high specificity. nih.gov Negative electrospray ionization (ESI) has been shown to be effective for the analysis of 4'-hydroxymephenytoin. nih.gov Method validation according to international guidelines has demonstrated linearity over wide concentration ranges, with lower limits of quantification (LLOQ) for 4'-hydroxymephenytoin reported as low as 1 ng/mL in plasma and 20 ng/mL in urine. chromatographyonline.comnih.gov These methods exhibit high precision and accuracy, with intra- and inter-day variations typically below 15%. chromatographyonline.comnih.gov The use of a deuterated internal standard, such as (±)-4-Hydroxymephenytoin-d3, is common to ensure quantitative accuracy.

Table 1: Examples of LC-MS/MS Method Parameters for 4-Hydroxy Mephenytoin Analysis

| Parameter | Method 1 (Urine) | Method 2 (Plasma & Urine) |

|---|---|---|

| Sample Preparation | Dilution, enzymatic hydrolysis, methanol (B129727) addition | Protein precipitation with acetonitrile (plasma), dilution (urine) |

| Chromatography Column | Thermo Electron Aquasil C18 (100 x 3 mm, 5 µm) | Chiral α(1)-acid glycoprotein (B1211001) (AGP) column |

| Mobile Phase | Gradient of acetonitrile/methanol (50:50) and aqueous buffer | Not specified |

| Ionization Mode | Negative Electrospray (ESI) | Electrospray Ionization (ESI) |

| LLOQ (4-OH-Mephenytoin) | 20 ng/mL | 1 ng/mL (plasma), 3 ng/mL (urine) |

| Linear Range | 15-10,000 ng/mL | 1-500 ng/mL (plasma), 3-5000 ng/mL (urine) |

| Precision (CV%) | 0.8-10.5% | <12.4% (plasma), <6.4% (urine) |

| Accuracy | Inaccuracy <9.5% | 87.2-108.3% (plasma), 98.9-104.8% (urine) |

| Reference | nih.gov | chromatographyonline.comnih.gov |

The stereoselective metabolism of mephenytoin makes the specific analysis of its enantiomers, including this compound, critical. unibo.it Chiral chromatography is the primary technique employed to separate and quantify the individual enantiomers of 4-hydroxymephenytoin (B14861).

High-performance liquid chromatography (HPLC) methods utilizing chiral stationary phases (CSPs) have been successfully developed. A notable example is the use of a chiral alpha(1)-acid glycoprotein (AGP) column. chromatographyonline.comnih.gov These columns facilitate the separation of (S)- and (R)-4'-hydroxymephenytoin, allowing for their individual quantification. In some applications, a reversed-phase C2 column is used in tandem with the chiral AGP column to achieve optimal separation from other metabolites. nih.gov

Another approach involves cyclodextrin (B1172386) micellar electrokinetic capillary chromatography (CD-MECC), which has been shown to provide baseline separation of mephenytoin and 4-hydroxymephenytoin enantiomers in urine using beta-cyclodextrin (B164692) as a chiral selector. Current time information in Bangalore, IN. Following administration of racemic mephenytoin to extensive metabolizers, a single peak corresponding to the (S)-enantiomer of 4-hydroxymephenytoin is typically detected in urine, confirming the stereoselectivity of the hydroxylation process. Current time information in Bangalore, IN. These chiral separation methods are invaluable for phenotyping studies related to the CYP2C19 enzyme. nih.govCurrent time information in Bangalore, IN.

Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), has also been applied in the research of mephenytoin and its metabolites. However, due to the polar nature and lower volatility of hydroxylated metabolites like 4-hydroxymephenytoin, chemical derivatization is typically required prior to GC analysis. nih.govresearchgate.net

Derivatization serves to increase the volatility and thermal stability of the analyte, as well as to improve its chromatographic properties. researchgate.net One reported method involves permethylation of mephenytoin metabolites extracted from urine. nih.gov Another effective technique is derivatization with pentafluorobenzoyl chloride (PFBC) under basic conditions, which creates a stable derivative with excellent chromatographic behavior suitable for detection by an electron-capture detector (ECD) or by GC-MS. nih.gov The structure of the resulting derivative can be confirmed using GC-MS. nih.gov While GC-based methods can be highly sensitive, with limits of detection reported to be less than 5 ng/ml, they involve an additional sample preparation step compared to some direct LC-MS/MS approaches. nih.gov

Chiral Chromatographic Resolution for Enantiomeric Analysis

Spectrometric Methods for Structural Elucidation and Purity Assessment

Spectrometric techniques are indispensable for the definitive identification and characterization of this compound.

While specific, experimentally-derived ¹H and ¹³C NMR data for the isolated this compound enantiomer are not widely published, analysis of the racemic (±)-4'-Hydroxymephenytoin has been performed. A certificate of analysis for the racemic compound confirms its structure via proton NMR. nih.gov Theoretical predictions of ¹H and ¹³C NMR spectra for this compound are available in chemical databases and can serve as a reference. figshare.com For related hydantoin (B18101) structures, NMR analysis has been crucial for confirming purity, the integrity of isotopic labeling, and molecular conformation. The analysis of diastereomeric derivatives formed by reacting the chiral analyte with a chiral derivatizing agent is another NMR-based strategy to determine enantiomeric purity. savemyexams.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a compound and for assessing its purity. miamioh.edu For this compound (C₁₂H₁₄N₂O₃), the exact mass can be calculated and compared to the measured mass to confirm its identity with a high degree of confidence.

HRMS, particularly when coupled with liquid chromatography (LC-HRMS), is a powerful technique for identifying and characterizing metabolites in complex biological matrices. The high resolution allows for the differentiation of compounds with very similar nominal masses. nih.gov Fragmentation patterns obtained from tandem HRMS (MS/MS) experiments provide further structural information that can be used to confirm the identity of this compound and to distinguish it from its isomers. While detailed fragmentation pathways specifically for this compound are not extensively detailed in the literature, HRMS spectral libraries are being developed that include data for such metabolites. nih.gov The technique is also fundamental in validating the purity of chiral drug substances, ensuring the absence of isomeric or other impurities. chromatographyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Development and Validation of Analytical Methods for In Vitro Biochemical Assays

The investigation of this compound, the primary metabolite of S-mephenytoin formed by the cytochrome P450 enzyme CYP2C19, relies on robust and sensitive analytical methods for in vitro biochemical assays. caymanchem.comnih.gov These assays are crucial for determining enzyme kinetics and understanding metabolic pathways in controlled laboratory settings, such as human liver microsomes (HLMs). nih.govnih.gov The development and validation of these methods ensure that the data generated are accurate, reliable, and reproducible. labmanager.com

Several analytical techniques have been developed, with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the most prominent. nih.govresearchgate.net An early method utilized a simple HPLC assay to measure S-mephenytoin 4-hydroxylase activity in HLMs. nih.gov This method demonstrated high recovery of 4-hydroxymephenytoin and the internal standard, phenobarbital, after protein precipitation. nih.gov The validation showed excellent intra- and inter-assay precision, with coefficients of variation below 6.4% and 8.0%, respectively, confirming its suitability for estimating kinetic parameters. nih.gov

More advanced methods employing LC-MS/MS offer superior sensitivity and specificity. nih.govptfarm.pl One such enantiospecific method allows for the simultaneous quantification of S- and R-mephenytoin and their metabolites, including this compound, in biological matrices. nih.govdiva-portal.org Sample preparation typically involves protein precipitation with acetonitrile for plasma or dilution for urine, followed by separation on a chiral column. nih.govdiva-portal.org Validation of these LC-MS/MS methods is performed according to established guidelines, assessing parameters like linearity, precision, accuracy, and the lower limit of quantification (LLOQ). ptfarm.pleuropa.eu For instance, a validated LC-MS/MS method for analyzing seven CYP450 metabolite in rat liver microsomes demonstrated a linear range for 4'-hydroxymephenytoin from 10 to 2000 ng/mL, with intra- and inter-day precision between 2-12% and accuracy from 93-119%. ptfarm.pl

Capillary electrophoresis (CE) has also been shown to be an effective tool for assessing in vitro drug metabolism. nih.gov A chiral micellar electrokinetic capillary chromatography assay confirmed the highly stereoselective formation of 4'-hydroxymephenytoin from mephenytoin catalyzed by CYP2C19 in vitro, which aligns with in vivo data. nih.gov

The application of these validated methods enables detailed investigation of enzyme kinetics. Studies using HLMs have determined key kinetic parameters for the formation of this compound. There is significant interindividual variability in these parameters, reflecting genetic polymorphism in the CYP2C19 enzyme. nih.gov

Table 1: Validation Parameters for Analytical Methods Measuring 4-Hydroxy Mephenytoin

| Parameter | HPLC Method in HLMs nih.gov | Enantiospecific LC-MS/MS in Plasma nih.govdiva-portal.org | LC-MS/MS in Rat Liver Microsomes ptfarm.pl |

|---|---|---|---|

| Internal Standard | Phenobarbital | - | Dextrophan |

| Linear Range | Not specified | 1-500 ng/mL | 10-2000 ng/mL |

| LLOQ | Not specified | 1 ng/mL | 10 ng/mL |

| Intra-assay Precision (CV%) | < 6.4% | < 12.4% | 2-12% |

| Inter-assay Precision (CV%) | < 8.0% | Not specified | 2-12% |

| Accuracy | Almost complete recovery | 87.2-108.3% | 93-119% |

This table is interactive and can be sorted by column.

Table 2: Kinetic Parameters of S-Mephenytoin 4'-Hydroxylation in Human Liver Microsomes

| Study | Km (μM) | Vmax (nmol/mg protein/h) | CLint (Vmax/Km) (μL/mg protein/min) |

|---|---|---|---|

| Yasui et al. (1995) nih.gov | 72.4 ± 40.4 (Range: 36-166) | 4.23 ± 2.88 (Range: 0.9-10.6) | 1.33 ± 1.02 (Range: 0.10-3.01) |

| Fun-Chie et al. (1998) nih.gov | 51.6 (mean) | 1.0-13.9 (range) | 20.2-273.8 (range) |

This table is interactive and can be sorted by column.

Isotope Dilution Mass Spectrometry in Metabolic Research

Isotope dilution mass spectrometry is a powerful quantitative technique that provides high accuracy and precision, making it a gold standard for metabolic research. researchgate.net This method involves the use of a stable isotope-labeled form of the analyte as an internal standard. medchemexpress.com For the analysis of this compound, a deuterated analog, such as (±)-4-Hydroxy Mephenytoin-d3, is commonly used. medchemexpress.comnih.gov

The principle of the assay is that the stable isotope-labeled internal standard is chemically identical to the analyte and behaves similarly during sample extraction, chromatography, and ionization in the mass spectrometer. medchemexpress.com Any sample loss during preparation affects both the analyte and the internal standard to the same extent. By measuring the ratio of the signal from the endogenous analyte to the signal from the known amount of added internal standard, a highly accurate quantification can be achieved. researchgate.net

This methodology is frequently applied in the development of "cocktail" assays, which simultaneously measure the activity of multiple cytochrome P450 enzymes. researchgate.netnih.gov In these studies, (S)-mephenytoin is included as a specific probe substrate for CYP2C19, and the formation of this compound is quantified. nih.govnih.gov A quantitative ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method using stable isotope dilution has been developed for the rapid measurement of six CYP probe drugs and their metabolites, including mephenytoin and 4'-hydroxymephenytoin, from plasma and urine. researchgate.netnih.gov

The development of these assays involves preparing stock solutions of the deuterated internal standards, which are then added to samples. nih.gov For example, a stock solution of (±)-4-Hydroxy Mephenytoin-d3 might be prepared in methanol and further diluted to a working concentration on the day of the assay. nih.gov The samples are then typically processed and analyzed by LC-MS/MS, using selected reaction monitoring (SRM) to detect the specific mass transitions for both the analyte and its isotope-labeled internal standard. nih.gov

Table 3: Example of a UPLC-MS/MS Method Using Stable Isotope Dilution for CYP Phenotyping nih.gov

| Parameter | Description |

|---|---|

| Technique | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) |

| Quantification Method | Stable Isotope Dilution |

| CYP2C19 Probe | Mephenytoin |

| CYP2C19 Metabolite | 4'-Hydroxymephenytoin |

| Internal Standard | (±)-4-Hydroxy Mephenytoin-d3 |

| Sample Matrix | Human Plasma and Urine |

| Analysis Mode | Selected Reaction Monitoring (SRM) |

| Application | Simultaneous measurement of multiple CYP enzyme activities ("Pittsburgh Cocktail") |

This table is interactive and can be sorted by column.

Mechanistic Studies and Biochemical Interactions Involving S 4 Hydroxy Mephenytoin

Elucidation of Molecular Mechanisms of Hydroxylation

The 4'-hydroxylation of (S)-mephenytoin to form (S)-4-Hydroxy Mephenytoin (B154092) is a highly stereospecific reaction primarily catalyzed by the cytochrome P450 enzyme, CYP2C19. nih.govbiosynth.comcaymanchem.com This metabolic pathway is subject to a well-documented genetic polymorphism, leading to distinct "extensive metabolizer" (EM) and "poor metabolizer" (PM) phenotypes in the population. nih.goveinsteinmed.edu In individuals with the PM phenotype, the rate of (S)-mephenytoin hydroxylation is significantly reduced. einsteinmed.edu

Studies using recombinant CYP2C proteins have demonstrated that CYP2C19 has a turnover number for (S)-mephenytoin 4'-hydroxylation that is at least ten times higher than that of human liver microsomes, highlighting its principal role. nih.gov In contrast, other isoforms like CYP2C9 and CYP2C18 metabolize this substrate at a rate that is 100-fold lower and lack the stereospecificity for the S-enantiomer. nih.gov The enzyme CYP2C8 shows very little activity towards mephenytoin 4'-hydroxylation. nih.gov The strong correlation between hepatic CYP2C19 content and (S)-mephenytoin 4'-hydroxylase activity in human liver samples further substantiates that CYP2C19 is the major enzyme responsible for this metabolic step. nih.govnih.gov The molecular basis for the PM phenotype is often a single base pair mutation in the CYP2C19 gene, resulting in a non-functional protein. nih.gov

Interaction with Enzyme Active Sites and Substrate Recognition

The specificity of CYP2C19 for (S)-mephenytoin hydroxylation is determined by key amino acid residues within its active site. While CYP2C9 is highly similar in structure to CYP2C19, it exhibits minimal activity for this reaction. acs.org Chimeric studies, where portions of CYP2C9 were replaced with corresponding sections of CYP2C19, have revealed that multiple regions are necessary to confer this specific activity. acs.org

Six specific residues have been identified as crucial for converting CYP2C9 into an enzyme capable of (S)-mephenytoin 4'-hydroxylation, albeit at a lower activity level than wild-type CYP2C19. acs.org These residues are located in three distinct topological components of the enzyme. acs.org Notably, only the I99H substitution, located in a proposed substrate recognition site (SRS 1), involves a side chain predicted to be within the substrate-binding cavity. acs.org Further substitutions, including S220P and P221T, along with three residues in helix I (S286N, V292A, and F295L), are essential for this catalytic function. acs.org These findings underscore the complex nature of substrate recognition and binding within the CYP2C19 active site that facilitates the precise orientation of (S)-mephenytoin for 4'-hydroxylation.

(S)-4-Hydroxy Mephenytoin as a Tool for Studying Enzyme Inhibition and Induction In Vitro

This compound, as the product of a key polymorphic enzyme, serves as a valuable tool in in vitro studies to characterize CYP2C19 activity and its interactions with various compounds. glpbio.comspringernature.com The rate of its formation is a direct measure of CYP2C19 catalytic function. glpbio.com

The formation of this compound is subject to competitive inhibition by a range of compounds, a phenomenon utilized to probe the active site of CYP2C19 and identify potential drug-drug interactions. For instance, the antimalarial drug proguanil (B194036) has been shown to be a competitive inhibitor of (S)-mephenytoin 4'-hydroxylation. nih.gov Similarly, certain anticonvulsants like ethotoin, mephobarbital, methsuximide, and phensuximide (B1677645) act as competitive inhibitors. nih.gov Warfarin also demonstrates competitive inhibition, though at higher concentrations. nih.gov The inhibition of CYP2C19 by rac-tebuconazole has been identified as competitive, with a determined Ki value of 0.23 ± 0.02 μM. researchgate.net These studies are crucial for predicting in vivo interactions where co-administered drugs might compete for the same metabolic pathway.

In addition to competitive inhibition, the formation of this compound can be affected by time-dependent inhibition (TDI), also known as mechanism-based inhibition. This occurs when a compound is metabolically activated by the enzyme to a reactive species that then irreversibly inactivates the enzyme. Several tricyclic antidepressants have been investigated as time-dependent inhibitors of CYP2C19. nih.gov Furthermore, the antiplatelet agent clopidogrel (B1663587) acts as a mechanism-based inhibitor of CYP2C19, with determined inactivation kinetic parameters (k_inact and K_I) of 0.0557 min⁻¹ and 14.3 µM, respectively. researchgate.net Such TDI studies are critical as the inactivation of the enzyme can lead to more prolonged and clinically significant drug interactions than competitive inhibition.

Competitive Inhibition Mechanisms

Investigation of Stereoselective Biotransformation Pathways

The metabolism of mephenytoin is characterized by significant stereoselectivity. The two primary metabolic routes are 4'-hydroxylation and N-demethylation. The 4'-hydroxylation pathway is highly stereoselective for the (S)-enantiomer, leading to the formation of this compound, a reaction predominantly catalyzed by CYP2C19. nih.govnih.goveinsteinmed.edu In contrast, N-demethylation to nirvanol (B14652) is less stereoselective and is primarily mediated by CYP2B6. nih.govresearchgate.net

Data Tables

Table 1: Key Enzymes in Mephenytoin Metabolism

| Metabolite | Parent Compound | Key Enzyme(s) | Metabolic Pathway |

|---|---|---|---|

| This compound | (S)-Mephenytoin | CYP2C19 nih.govbiosynth.comcaymanchem.com | 4'-Hydroxylation |

| Nirvanol | Mephenytoin | CYP2B6 nih.govresearchgate.net | N-demethylation |

| (R)-p-HPPH | Phenytoin | CYP2C19 nih.gov | 4'-Hydroxylation |

Table 2: Inhibitors of (S)-Mephenytoin 4'-Hydroxylation (CYP2C19 activity)

| Inhibitor | Type of Inhibition | Reference |

|---|---|---|

| Ethotoin | Competitive | nih.gov |

| Mephobarbital | Competitive | nih.gov |

| Methsuximide | Competitive | nih.gov |

| Phensuximide | Competitive | nih.gov |

| Warfarin | Competitive | nih.gov |

| Proguanil | Competitive | nih.gov |

| rac-Tebuconazole | Competitive | researchgate.net |

| Clopidogrel | Time-Dependent | researchgate.net |

Computational and Theoretical Investigations of S 4 Hydroxy Mephenytoin and Its Biotransformation

Molecular Docking Simulations of Enzyme-Substrate Complexes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In the context of (S)-mephenytoin metabolism, docking simulations have been instrumental in visualizing and analyzing the interaction between the substrate and the active site of cytochrome P450 enzymes.

Studies using homology models of CYP2C19, often based on the crystal structure of the related rabbit CYP2C5, have successfully reproduced the specific binding of (S)-mephenytoin that leads to its 4'-hydroxylation. nih.gov These simulations suggest that the (S)-mephenytoin molecule orients itself within the CYP2C19 active site with its phenyl ring pointing towards the heme iron, which is the catalytic center of the enzyme. nih.gov This orientation is crucial for the regioselective hydroxylation at the 4'-position of the phenyl group.

Key amino acid residues within the CYP2C19 active site have been identified as critical for this specific interaction. Docking studies have highlighted the importance of residues such as Asp293, Val113, and Ala297 in stabilizing the substrate in the correct orientation for catalysis. nih.gov For instance, Asp293 is suggested to play a significant role in the binding of (S)-mephenytoin. nih.gov In contrast, docking studies with the closely related but less active enzyme, CYP2C9, show different binding modes, explaining the lower 4'-hydroxylase activity for (S)-mephenytoin by this isoform. nih.gov Docking calculations have also been applied to investigate the binding of mephenytoin (B154092) to other P450 isoforms, such as CYP3A4, revealing binding affinities and identifying interacting residues like Leu201, Phe195, and Phe200. researchgate.net

| Enzyme | Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Source |

| CYP3A4 | Mephenytoin | -7.6 | Leu201, Phe195, Phe200, Phe37, Phe88, Thr204 | researchgate.net |

| CYP2C19 | (S)-Mephenytoin | Not specified | Asp293, Val113, Ala297 | nih.gov |

| CYP2C19 | Sauchinone (Inhibitor) | Not specified | Not specified | nih.gov |

| CYP3A4 | Sauchinone (Inhibitor) | -8.64 | Phe57, Arg105, Phe215, Met371, Arg372, Glu374 | nih.gov |

Quantum Chemical Calculations of Reactivity and Transition States

Quantum chemical (QC) calculations offer a deeper understanding of the electronic aspects of chemical reactions, including the formation of (S)-4-Hydroxy Mephenytoin. These methods can compute the energies of reactants, products, and transition states, providing insight into reaction mechanisms and reactivity. researchgate.net

The metabolism of most drugs by cytochrome P450 enzymes proceeds via a well-established catalytic cycle. rsc.org The key step in the hydroxylation of substrates like (S)-mephenytoin is the reaction with a highly reactive iron(IV)-oxo species within the enzyme's active site, known as Compound I. rsc.org QC calculations, particularly using Density Functional Theory (DFT), are employed to study the electronic structure of this species and its reaction with the substrate. researchgate.netrsc.org

These calculations help to determine the most likely mechanism for the hydroxylation reaction, which can proceed via different pathways. The energy difference between frontier molecular orbitals (HOMO and LUMO) is a key parameter calculated by QC methods to assess the chemical reactivity and kinetic stability of a molecule. researchgate.net While specific QC studies focusing solely on the (S)-mephenytoin to this compound transition state are not extensively detailed in the literature, the general principles derived from studies on similar aromatic hydroxylation reactions are applicable. These studies analyze the activation barriers for hydrogen abstraction followed by radical rebound versus direct electrophilic addition to the aromatic ring.

Molecular Dynamics Simulations for Conformational Analysis and Binding

While molecular docking provides a static snapshot of the enzyme-substrate complex, molecular dynamics (MD) simulations introduce temperature and motion, allowing for the analysis of the complex's dynamic behavior over time. MD simulations are crucial for understanding the conformational flexibility of both the enzyme and the substrate, and how this flexibility influences binding and catalysis. researchgate.netnih.gov

MD simulations have been used to analyze the structural changes in CYP2C9 and CYP2C19 when complexed with (S)-mephenytoin, including studies on various enzyme mutants. nih.gov These simulations reveal that the active sites of P450 enzymes are not rigid but are flexible, which can be a key factor in their ability to metabolize a wide range of substrates. biorxiv.org For CYP2C19, MD simulations can show how the binding of (S)-mephenytoin induces conformational changes that optimize the active site for catalysis. nih.gov

Furthermore, MD simulations have been used to investigate the differences between wild-type and mutant enzymes. nih.gov For example, simulations can explain why certain genetic variants (alleles) of CYP2C19 show decreased or no metabolic activity towards (S)-mephenytoin by revealing how amino acid substitutions alter the protein's structure and dynamics, potentially preventing the substrate from achieving a catalytically competent orientation. nih.gov These studies have suggested that in inactive mutants, crucial interactions like hydrogen bonds between the substrate and the enzyme cannot be formed. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Metabolism Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov In drug metabolism, QSAR models are developed to predict whether a compound will be a substrate or inhibitor of a particular enzyme, or to predict the rate of metabolism. tandfonline.comnih.gov

For CYP2C19, researchers have developed QSAR and pharmacophore models based on known inhibitors and substrates. nih.govacs.org A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to the enzyme's active site. For a series of omeprazole-based CYP2C19 inhibitors, pharmacophore models identified hydrophobic regions and aromatic rings as key features for binding. acs.org

These models are valuable tools in the early stages of drug discovery to predict the metabolic fate of new chemical entities. nih.gov By inputting the structure of a new compound, these models can estimate its likelihood of being metabolized by CYP2C19, helping to flag potential drug-drug interactions or rapid metabolism issues. nih.govresearchgate.net For instance, a validated Comparative Molecular Field Analysis (CoMFA) model for CYP2C19 has been developed using a series of hydantoin (B18101) and barbiturate (B1230296) inhibitors, which successfully incorporated the important role of stereochemistry in determining inhibitor potency. nih.gov

| Model Type | Enzyme | Focus | Key Findings/Descriptors | Source |

| CoMFA | CYP2C19 | Inhibition | Stereochemistry is a critical factor for inhibitor potency. | nih.gov |

| Pharmacophore | CYP2C19 | Inhibition | Hydrophobic regions and aromatic rings are key features for binding. | acs.org |

| Various QSAR | CYP2D6 | Substrate/Non-substrate activity | Models achieved cross-validated concordances of 71-82%. | tandfonline.com |

In Silico Prediction of Metabolizing Enzyme Interactions

In silico methods, a broad category that includes docking, QSAR, and MD simulations, are routinely used to predict interactions with metabolizing enzymes. scispace.comnih.gov The prediction of which cytochrome P450 isoform is responsible for a particular metabolic reaction is a key application. nih.gov

For mephenytoin, in silico tools have been crucial in confirming that CYP2C19 is the primary enzyme responsible for the stereoselective 4'-hydroxylation of the (S)-enantiomer. nih.govnih.gov Homology modeling and computational docking studies have shown a favorable binding mode of (S)-mephenytoin in the CYP2C19 active site that leads to this specific metabolite. nih.gov Conversely, these models can explain why CYP2C9, despite its high sequence similarity to CYP2C19, has very little activity for this specific reaction. nih.govacs.org

Comprehensive studies have assessed numerous genomic variants of CYP2C19, combining functional assays with in silico prediction algorithms like SIFT and PolyPhen-2 to evaluate their potential impact on protein function. frontiersin.org These predictive tools can help classify newly discovered genetic variants as potentially damaging or benign, providing initial guidance on their likely effect on the metabolism of substrates like (S)-mephenytoin. frontiersin.org

Stereochemical Influence on Molecular Interactions

The metabolism of mephenytoin is a classic example of stereoselectivity in drug metabolism. researchgate.net Mephenytoin is administered as a racemic mixture of two enantiomers: (R)-mephenytoin and (S)-mephenytoin. These two mirror-image molecules are handled very differently in the body, a difference that is dictated by their three-dimensional structure. scbt.comscbt.com

The biotransformation to 4-Hydroxy Mephenytoin is almost exclusively performed on the (S)-enantiomer by CYP2C19. nih.govcaymanchem.com The (R)-enantiomer is metabolized via a different pathway, primarily N-demethylation by CYP2B6. scbt.comresearchgate.net This stereoselectivity arises from the specific fit of the (S)-enantiomer into the chiral active site of the CYP2C19 enzyme. scbt.com Computational modeling shows that the structural features of (S)-mephenytoin, including the orientation of its ethyl and phenyl groups at the chiral center, allow for optimal hydrophobic and hydrogen-bonding interactions within the CYP2C19 active site, positioning the 4'-carbon for hydroxylation. nih.govscbt.com

The stereochemistry of inhibitors also plays a crucial role. Studies have shown that for a series of inhibitors, stereochemistry was a significant factor in determining their potency towards CYP2C19, whereas it had much less influence on their interaction with CYP2C9. nih.gov This underscores the highly specific, three-dimensional nature of the interactions within the CYP2C19 active site.

Future Research Directions and Unexplored Avenues in S 4 Hydroxy Mephenytoin Research

Discovery of Novel Enzyme Systems or Cofactors in its Metabolism

The formation of (S)-4-Hydroxy Mephenytoin (B154092) is predominantly catalyzed by CYP2C19. nih.govoup.com However, the complexity of xenobiotic metabolism suggests that other enzyme systems or cofactors may play a role, particularly under conditions of altered physiology or in individuals with genetic variations in primary metabolic pathways. Future research will likely focus on identifying these alternative or secondary metabolic routes.

Investigations into the potential involvement of other CYP isoforms, such as CYP1A2, in the oxidative metabolism of (S)-mephenytoin are warranted. nih.gov While studies have shown that only expressed CYP2C19 and CYP2C19 supersomes form 4'-hydroxymephenytoin, the inhibition of its formation by compounds known to interact with other CYPs suggests a more complex interplay than previously understood. nih.gov For instance, the formation of 4'-hydroxymephenytoin is significantly inhibited by furafylline (B147604) (a CYP1A2 inhibitor) and sulphaphenazole (a CYP2C9 inhibitor). nih.gov

Furthermore, the role of cofactors in the hydroxylation process is an area ripe for exploration. Beyond the requisite NADPH, the influence of other cellular components, such as cytochrome b5, on the efficiency and specificity of (S)-mephenytoin hydroxylation by various enzymes could reveal novel regulatory mechanisms.

Development of Advanced Bioanalytical Techniques for High-Throughput Screening

The demand for rapid and efficient screening of new chemical entities for their metabolic properties has driven significant advancements in bioanalytical techniques. ptfarm.plresearchgate.net Future research in this area will focus on developing more sensitive and high-throughput methods for the quantification of (S)-4-Hydroxy Mephenytoin and other metabolites.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a powerful tool for this purpose, allowing for the simultaneous determination of multiple metabolites from complex biological matrices. ptfarm.plrsc.org The development of Ultra-Performance Liquid Chromatography (UPLC)-MS/MS methods has further enhanced the speed and sensitivity of these assays. nih.gov

Future innovations may include the miniaturization of analytical systems and the integration of automated sample preparation, enabling the screening of large compound libraries for their potential to inhibit or induce the formation of this compound. ethernet.edu.et These high-throughput screening methods are crucial in the early stages of drug discovery to identify potential drug-drug interactions. researchgate.net

Innovative Synthetic Strategies for Labeled or Modified Analogs

The synthesis of isotopically labeled and modified analogs of this compound is essential for a variety of research applications, including metabolic studies, biochemical analyses, and as internal standards in quantitative assays. openmedscience.com Future research will focus on developing more efficient and versatile synthetic routes to these critical research tools.

The Bucherer–Bergs multicomponent reaction, for example, has proven to be a valuable method for the synthesis of hydantoin (B18101) derivatives and could be further optimized for the production of labeled this compound. mdpi.com The synthesis of analogs with specific modifications to the hydantoin ring or the phenyl group can help to elucidate the structural requirements for binding and metabolism by CYP2C19 and other enzymes. researchgate.net

The development of methods for introducing radioactive (e.g., ¹⁴C) or stable isotopes (e.g., ²H, ¹³C, ¹⁵N) at specific positions within the molecule is of particular importance. openmedscience.com These labeled compounds are invaluable for tracing the metabolic fate of this compound and for accurately quantifying its formation in complex biological systems. nih.gov A recent study in June 2025 detailed a synthetic route for a related compound, which could potentially be adapted for this compound analogs. biorxiv.org

Application as a Probe for Emerging Enzyme Superfamilies

While this compound is a well-established probe for CYP2C19, its potential as a substrate for other, less-characterized enzyme superfamilies remains largely unexplored. oup.com As our understanding of the human metabolome expands, new enzymes involved in xenobiotic metabolism are continually being discovered.

Future research should investigate whether this compound or its parent compound, (S)-mephenytoin, can be metabolized by emerging enzyme superfamilies, such as other subfamilies of cytochrome P450, flavin-containing monooxygenases (FMOs), or aldehyde oxidases (AOs). This could reveal novel metabolic pathways and provide valuable tools for characterizing the function of these newly identified enzymes.

For instance, studies have explored the role of various CYP enzymes in the metabolism of other compounds, and similar comprehensive investigations could be applied to (S)-mephenytoin. aacrjournals.org The use of a "cocktail" of probe drugs, including (S)-mephenytoin, allows for the simultaneous assessment of multiple enzyme activities, providing a more holistic view of an individual's metabolic capacity. nih.gov

Integration with Systems Biology Approaches for Comprehensive Metabolic Mapping

Systems biology offers a powerful framework for integrating diverse datasets to create comprehensive models of metabolic networks. mdpi.com Future research on this compound will increasingly utilize these approaches to map its metabolic pathways in greater detail and to understand how these pathways are influenced by genetic, physiological, and environmental factors.

By combining in vitro data from studies with human liver microsomes and recombinant enzymes with in vivo data from clinical phenotyping studies, researchers can build predictive models of this compound formation and elimination. nih.govnih.gov These models can help to explain the large interindividual variability observed in the metabolism of mephenytoin and can be used to predict potential drug-drug interactions. nih.gov

Multi-organ microphysiological systems (MPS), or "organs-on-a-chip," represent a cutting-edge technology that can provide a more physiologically relevant in vitro model for studying drug metabolism. mdpi.com Integrating data from MPS experiments into systems biology models will further enhance our ability to predict the metabolic fate of (S)-mephenytoin and its metabolites in humans.

Data Tables

Table 1: Kinetic Parameters of (S)-Mephenytoin 4'-Hydroxylation in Human Liver Microsomes

| Parameter | Range | Mean ± SD |

| Km (µM) | 36 - 166 | 72.4 ± 40.4 |

| Vmax (nmol/mg protein/h) | 0.9 - 10.6 | 4.23 ± 2.88 |

| Vmax/Km (µL/mg protein/min) | 0.10 - 3.01 | 1.33 ± 1.02 |

| Data from a study of 10 different human liver samples, demonstrating large interindividual variability. nih.gov |

Table 2: Bioanalytical Methods for this compound Quantification

| Technique | Application | Reference |

| HPLC-UV | Measurement of S-mephenytoin 4-hydroxylase activity in human liver microsomes. nih.gov | nih.gov |

| HPLC-UV | Determination of urinary 4'-hydroxymephenytoin for phenotyping. nih.gov | nih.gov |

| LC-MS/MS | Simultaneous determination of multiple CYP450 metabolite probes. ptfarm.pl | ptfarm.pl |

| UPLC-MS/MS | Rapid measurement of CYP probe drugs and metabolites in plasma and urine. nih.gov | nih.gov |

Q & A

Basic Questions

Q. What analytical methods are recommended for quantifying (S)-4-Hydroxy Mephenytoin in metabolic studies?

- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Key parameters include:

- Ion pairs (m/z) : 235.2 (precursor) → 150.1 (product ion).

- Chromatographic conditions : Retention time ~3.36 minutes, with fragmentor voltage at 100 V and collision energy at 14 eV .

- Internal standards : Deuterated analogs like (±)-4-hydroxy mephenytoin-d3 (m/z 238.2 → 150.1) improve accuracy by compensating for matrix effects .

Q. How does CYP2C19 polymorphism influence this compound formation?

- Mechanism : CYP2C19 catalyzes the stereoselective 4-hydroxylation of (S)-mephenytoin. Poor metabolizers (PMs) exhibit an S/R-mephenytoin urinary ratio >0.8 due to impaired hydroxylation, whereas extensive metabolizers (EMs) show ratios <0.8 .

- Phenotyping : Administer 100 mg racemic mephenytoin orally, collect urine 0–8 hours post-dose, and analyze enantiomers via gas chromatography or LC-MS/MS. Acidification of urine samples is critical to prevent false PM classification .

Advanced Research Questions

Q. How can TWCCSN2 measurements resolve structural ambiguity in this compound metabolites?

- Technique : Traveling-wave ion mobility spectrometry (TWCCSN2) detects conformational changes in metabolites. For example:

- Hydroxylation of mephenytoin increases TWCCSN2 by +4.1 Ų (precursor ion level) and +3.4 Ų (fragment ion m/z 150 vs. 134), distinguishing positional isomers (e.g., para- vs. meta-hydroxylation) .

Q. How should researchers address discrepancies in CYP2C19 phenotyping using mephenytoin’s S/R ratio?

- Data Contradictions : False PM classifications arise from:

- Sample degradation : Urine samples stored >2 years at -20°C show inflated S/R ratios (up to 85% increase in EMs). Immediate analysis (<24 hours) is recommended for quantitative enzyme activity assays .

- Analytical variability : Cross-validate GC and LC-MS/MS results. For example, GC with nitrogen phosphorous detection ensures specificity for S/R enantiomers, while LC-MS/MS improves sensitivity for trace metabolites .

Q. What in silico tools predict the functional impact of CYP2C19 variants on this compound metabolism?

- Tools :

- Polyphen-2 : Predicts structural damage from missense mutations (e.g., CYP2C19*2, *3).

- PROVEAN/SIFT : Assesses sequence conservation and physicochemical changes in mutant enzymes.

Q. What experimental designs optimize stability studies of this compound in biological matrices?

- Protocol :

- Storage : Aliquot samples at -80°C with 0.1% formic acid to inhibit enzymatic degradation.

- Solubility : Prepare stock solutions in DMSO (≥98% purity), dilute in PBS (pH 7.4), and avoid aqueous storage >24 hours to prevent precipitation .

Methodological Considerations

-

Data Tables :

Parameter Value Reference LC-MS/MS LOQ 0.025 µg/mL (S/R-mephenytoin) [10] TWCCSN2 shift (hydroxylation) +3.4–4.1 Ų [1] CYP2C19 PM threshold (S/R ratio) >0.8 [13] -

Contradiction Management : Replicate phenotyping in consecutive samples to confirm PM/EM status, as transient factors (e.g., drug interactions) may alter ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.